molecular formula C14H19ClN4O2S2 B2412622 (4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone hydrochloride CAS No. 1396766-85-0

(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone hydrochloride

Cat. No.: B2412622
CAS No.: 1396766-85-0
M. Wt: 374.9
InChI Key: MZHLOAPYCRCRMP-UHFFFAOYSA-N
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Description

(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C14H19ClN4O2S2 and its molecular weight is 374.9. The purity is usually 95%.
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Properties

IUPAC Name

[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]-(4-methylthiadiazol-5-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2S2.ClH/c1-10-13(22-16-15-10)14(20)18-6-4-17(5-7-18)9-11(19)12-3-2-8-21-12;/h2-3,8,11,19H,4-7,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZHLOAPYCRCRMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCN(CC2)CC(C3=CC=CS3)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone hydrochloride is a heterocyclic organic molecule notable for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

This compound features a piperazine ring and a thiadiazole moiety, which are known to contribute to various biological activities. The presence of hydroxyl and thiophene groups enhances its interaction with biological targets.

Property Value
Molecular Formula C14H18N4O2S2
Molecular Weight 342.44 g/mol
IUPAC Name This compound
CAS Number Not available

The biological activity of this compound is primarily attributed to its interaction with specific protein targets. The hydroxyethyl and thiophene groups facilitate hydrogen bonding and π–π interactions, enhancing binding affinity to various receptors. The piperazine ring plays a crucial role in modulating the activity of enzymes involved in cell signaling pathways.

Antimicrobial Properties

Research indicates that derivatives containing the 1,3,4-thiadiazole moiety exhibit significant antimicrobial activity. For instance, compounds similar to the one have shown efficacy against various bacterial strains and fungi:

Activity Type Target Organisms MIC (μg/mL)
AntibacterialStaphylococcus aureus32–42
AntifungalCandida albicans24–26

Anticancer Potential

The 1,3,4-thiadiazole scaffold has been associated with anticancer properties. Studies have demonstrated that compounds with similar structures can inhibit cancer cell proliferation:

Compound Cell Line IC50 (µg/mL)
Compound AJurkat (leukemia)< 1.98
Compound BHT-29 (colon cancer)< 1.61

Case Studies

  • Antitumor Activity : A study evaluated the effects of thiadiazole derivatives on various cancer cell lines. The compound exhibited significant cytotoxicity against Jurkat cells, suggesting its potential as an anticancer agent.
  • Neuroprotective Effects : Another investigation highlighted the neuroprotective properties of similar piperazine derivatives in models of neurodegenerative diseases, indicating a promising avenue for therapeutic development.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing this compound?

  • Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing intermediates (e.g., thiophen-2-yl ethanol derivatives) with piperazine and 4-methyl-1,2,3-thiadiazole carbonyl precursors in ethanol or DMF under controlled pH conditions (6–7) is a common approach. Purification typically involves recrystallization using solvent mixtures like DMF-EtOH (1:1) to enhance yield and purity .
  • Key Steps :

StepMethodConditionsPurpose
1RefluxEthanol, 2 hIntermediate activation
2RecrystallizationDMF-EtOH (1:1)Remove unreacted reagents
3ChromatographyTLC/HPLC (C18 column)Final purity verification

Q. How is structural confirmation performed for this compound?

  • Answer : Combine spectral analysis (NMR for proton/carbon environments, HRMS for molecular weight) with X-ray crystallography to resolve stereochemistry. For example, monoclinic crystal systems (space group P21/c) with unit cell parameters (e.g., a = 6.0686 Å, b = 18.6887 Å) are used to confirm 3D conformation .

Q. What are the primary biological activities associated with this compound?

  • Answer : Pyrazolone and thiadiazole moieties in its structure suggest antimicrobial and antitumor potential . Initial screening via agar diffusion assays (e.g., against S. aureus or E. coli) and MTT assays on cancer cell lines (e.g., HeLa) are recommended. Activity correlates with electron-withdrawing substituents on the thiophene ring .

Advanced Research Questions

Q. How to design a robust in vivo study to evaluate pharmacokinetics?

  • Answer : Use a split-plot design with randomized blocks:

  • Main plots : Dose levels (e.g., 10 mg/kg, 50 mg/kg).
  • Subplots : Administration routes (oral, intravenous).
  • Replicates : 4–6 animals per group to account for inter-individual variability.
    Monitor plasma concentration-time profiles using LC-MS/MS and assess metabolite formation via liver microsomal assays .

Q. How to resolve contradictions in reported bioactivity data?

  • Answer : Cross-validate using orthogonal assays (e.g., enzymatic inhibition vs. cell viability) and structural analysis . For instance, discrepancies in IC50 values may arise from differing solvent systems (DMSO vs. saline). Adjust assay conditions to match physiological pH (7.4) and validate via molecular docking to confirm binding affinity to target proteins (e.g., COX-2 or EGFR kinases) .

Q. What strategies optimize synthetic yield while minimizing byproducts?

  • Answer :

  • Use DoE (Design of Experiments) to optimize reaction parameters (temperature, solvent polarity, catalyst loading).
  • Employ flow chemistry for precise control of exothermic reactions involving thiadiazole intermediates.
  • Monitor reaction progress in real-time via FTIR or Raman spectroscopy to identify side-product formation thresholds .

Q. How to assess environmental impact during disposal?

  • Answer : Follow INCHEMBIOL guidelines :

  • Conduct biodegradation tests (OECD 301F) to measure half-life in water/soil.
  • Evaluate bioaccumulation potential using logP values (predicted ≥3.0 indicates high risk).
  • Use Daphnia magna or Aliivibrio fischeri assays for ecotoxicity profiling .

Methodological Challenges & Solutions

Handling hygroscopicity during storage:

  • Solution : Store in desiccated containers with silica gel at –20°C. For long-term stability, lyophilize the compound and characterize polymorphic forms via PXRD to avoid hydrate formation .

Improving solubility for in vitro assays:

  • Solution : Use co-solvents (e.g., 10% PEG-400 in PBS) or prepare hydrochloride salts to enhance aqueous solubility. Confirm stability via UV-Vis spectroscopy over 24 hours .

Validating purity for regulatory submissions:

  • Solution : Combine HPLC (≥98% purity, C18 column, 254 nm) with elemental analysis (C, H, N, S within ±0.4% of theoretical values). Include residual solvent analysis (GC-MS) to meet ICH Q3C guidelines .

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